

# Pharmacodynamics of RLS-0071 (Pegtarazimod): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of RLS-0071 (also known as **Pegtarazimod**), a novel 15-amino-acid peptide with a dual-targeting anti-inflammatory mechanism of action. RLS-0071 is currently under investigation for various inflammatory conditions, including hypoxic-ischemic encephalopathy (HIE), acute graft-versus-host disease (aGvHD), and acute exacerbations of chronic obstructive pulmonary disease (COPD)[1][2].

### **Introduction to RLS-0071**

RLS-0071 is a synthetic peptide initially derived from the human astrovirus, a virus known to cause non-inflammatory gastroenteritis[3]. It is composed of 15 amino acids and features a 24-mer monodisperse PEG tail at its C-terminus[3]. The core of its therapeutic potential lies in its unique ability to simultaneously inhibit two key arms of the innate immune system: the humoral classical complement pathway and the cellular inflammation mediated by neutrophils[3][4].

#### **Core Mechanism of Action**

RLS-0071 exerts its anti-inflammatory effects through a dual-targeting mechanism, addressing both humoral and cellular pathways of innate immunity.[3]

• Inhibition of the Classical Complement Pathway: RLS-0071 directly binds to the C1 complex, which is the initiator molecule of the classical complement pathway.[1][3] This action



prevents the subsequent amplification of the complement cascade, thereby blocking the generation of potent inflammatory effector molecules such as C3a and C5a.[3]

- Inhibition of Neutrophil-Mediated Inflammation: The peptide targets key effector functions of activated neutrophils.
  - Myeloperoxidase (MPO) Inhibition: RLS-0071 specifically binds to the reactive heme ring
    that forms the enzymatic core of myeloperoxidase (MPO).[3][5] This binding inhibits
    MPO's enzymatic activity, preventing MPO-mediated oxidative damage and the generation
    of hypochlorous acid.[3][6]
  - Inhibition of NETosis: By inhibiting MPO, RLS-0071 also blocks the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis.[3][4][6] Excessive NET formation is implicated in tissue damage across various inflammatory diseases.[7]

# **Quantitative Pharmacodynamic Data**

The pharmacodynamic effects of RLS-0071 have been quantified in both preclinical models and human clinical trials. The following tables summarize key findings.

Table 1: Effect of RLS-0071 on Sputum Inflammatory Biomarkers in a Human Inhaled LPS Challenge Model



| Biomarker                               | Time Point                                | Effect vs.<br>Placebo                      | Significance<br>(p-value) | Reference |
|-----------------------------------------|-------------------------------------------|--------------------------------------------|---------------------------|-----------|
| Neutrophil Count                        | 6 hours                                   | Decreased by approximately 50%             | p=0.04                    | [3][8]    |
| 24 hours                                | Trend towards reduction                   | -                                          | [9]                       |           |
| Myeloperoxidase<br>(MPO)                | 6 hours                                   | Significantly decreased                    | -                         | [3]       |
| Neutrophil<br>Elastase (NE)             | 6 hours                                   | Significantly decreased                    | < 0.01 (both doses)       | [3][9]    |
| 24 hours                                | Significantly<br>decreased (low-<br>dose) | -                                          | [3]                       |           |
| Interleukin-1β<br>(IL-1β)               | 6 hours                                   | Significantly decreased                    | -                         | [3][8]    |
| Interleukin-8 (IL-<br>8)                | 6 hours                                   | Decreased                                  | -                         | [3]       |
| Cell-free DNA<br>(NETosis<br>surrogate) | 24 hours                                  | Significantly<br>decreased (high-<br>dose) | -                         | [3]       |

Table 2: Effect of RLS-0071 on Plasma Myeloperoxidase (MPO) in Healthy Volunteers

| Parameter           | Effect vs. Baseline | Reference |
|---------------------|---------------------|-----------|
| Plasma MPO Level    | 43% decrease        | [6]       |
| Plasma MPO Activity | 49% decrease        | [6]       |

Table 3: Effect of RLS-0071 on Neutrophil Activation Markers (ChipCytometry Data)



| Marker | Time Point | Effect vs. Placebo                  | Reference |
|--------|------------|-------------------------------------|-----------|
| CD89   | 6 hours    | Tendency towards reduced expression | [9]       |
| CD11a  | 6 hours    | Tendency towards reduced expression | [9]       |
| CD11b  | 6 hours    | Tendency towards reduced expression | [9]       |

# **Key Experimental Protocols**

The pharmacodynamic profile of RLS-0071 has been established through several key studies.

- 4.1 Human Inhaled Lipopolysaccharide (LPS) Challenge Study
- Objective: To establish the translatability of RLS-0071's mechanism of action from animal models to humans by evaluating its effect on neutrophil-mediated inflammation.[3][8]
- Study Design: A randomized, double-blind, placebo-controlled study in healthy participants. [3][8]
- Methodology:
  - Participants were randomized into three cohorts.
  - All participants received an inhaled dose of LPS to induce a temporary, localized lung inflammation.[3][8]
  - Following the LPS challenge, cohorts received three intravenous doses (every 8 hours) of either:
    - Placebo (saline)[8]
    - Low-Dose RLS-0071 (10 mg/kg)[8]
    - High-Dose RLS-0071 (120 mg/kg loading dose, followed by two 40 mg/kg doses)[8]



- Induced sputum and blood samples were collected before the challenge and at 6 and 24 hours post-challenge for biomarker analysis.[8]
- Primary Endpoint: Absolute neutrophil counts in induced sputum.[8]
- Secondary Endpoints: Levels of MPO, neutrophil elastase, IL-1β, IL-8, and cell-free DNA in sputum.[3]
- 4.2 First-in-Human (FIH) Phase 1 Safety and Pharmacodynamic Study (RLS-0071-101)
- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of RLS-0071 in healthy volunteers.[5][6]
- Study Design: A Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.
   [10]
- Methodology:
  - A total of 56 healthy subjects were enrolled, with 42 receiving intravenous RLS-0071 across seven cohorts (6 active: 2 placebo).[10]
  - The maximum SAD was 120 mg/kg.[10]
  - The maximum MAD was 40 mg/kg administered every eight hours for nine doses.[10]
- Pharmacodynamic Assessment: Exploratory biomarker and target engagement assays were conducted to confirm classical complement pathway inhibition and MPO binding.[3][4] This confirmed that the mechanisms of action observed in preclinical models were successfully translated to humans.[3]
- 4.3 Rat "Two-Hit" Acute Lung Injury (ALI) Model
- Objective: To evaluate the efficacy of RLS-0071 in a preclinical model that mimics complex inflammatory injury.
- Methodology: This model induces a rapid and significant inflammatory response through a two-step process:[3]



- First Hit: Animals receive lipopolysaccharide (LPS) as a potent stimulus for neutrophil activation.[3]
- Second Hit: 30 minutes later, an incompatible red blood cell transfusion is administered to induce classical complement pathway activation.[3]
- Key Findings: A single intravenous dose of RLS-0071 in this model resulted in the
  preservation of normal lung histology, a dramatic decrease in neutrophil migration into the
  lungs, and significantly reduced levels of Th-1 and Th-17 proinflammatory cytokines.[3]

## **Visualized Pathways and Workflows**

5.1 RLS-0071 Dual-Targeting Mechanism of Action



Click to download full resolution via product page

Caption: Dual inhibitory mechanism of RLS-0071 on complement and neutrophils.

5.2 Experimental Workflow: Human Inhaled LPS Challenge Study





Click to download full resolution via product page

Caption: Workflow of the randomized, placebo-controlled LPS challenge study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. realtalifesciences.com [realtalifesciences.com]
- 2. realtalifesciences.com [realtalifesciences.com]
- 3. RLS-0071, a novel anti-inflammatory agent, significantly reduced inflammatory biomarkers in a randomised human evaluation of mechanisms and safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. RLS-0071 Moderated Elevated Myeloperoxidase Level and Activity in an Asymptomatic Subject in Clinical Trial RLS-0071-101 PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RLS-0071, a novel anti-inflammatory agent, significantly reduced inflammatory biomarkers in a randomised human evaluation of mechanisms and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. ReAlta Life Sciences' RLS-0071 Demonstrates Excellent Safety Profile and Confirmed Target Engagement in First-in-Human Phase 1 Clinical Trial BioSpace [biospace.com]
- To cite this document: BenchChem. [Pharmacodynamics of RLS-0071 (Pegtarazimod): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15573095#pharmacodynamics-of-the-15-amino-acid-peptide-rls-0071]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com